molecular formula C9H9BrO2 B3039115 1-(4-Bromophenyl)-2-methoxyethanone CAS No. 97728-73-9

1-(4-Bromophenyl)-2-methoxyethanone

Cat. No. B3039115
CAS RN: 97728-73-9
M. Wt: 229.07 g/mol
InChI Key: XHHXDICRIOREOZ-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-2-methoxyethanone” is an organic compound . It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 199.045 .


Physical And Chemical Properties Analysis

“this compound” appears as white to light yellow crystals . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water . It is easy to volatilize with water vapor .

Scientific Research Applications

Nonlinear Optical Properties

1-(4-Bromophenyl)-2-methoxyethanone and its derivatives have been studied for their potential in nonlinear optical applications. For instance, a study focused on the linear, second, and third-order nonlinear optical (NLO) properties of related chalcone derivatives. These compounds demonstrated significant intra- and inter-molecular charge transport, suggesting their suitability in semiconductor devices and as materials for n-type organic semiconductors due to their electron transport properties (Shkir et al., 2019).

Synthesis of Organic Compounds

This compound serves as a building block in the synthesis of various organic compounds. For example, its use in the synthesis of novel ring transformation products and as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires has been documented. These applications are significant in the field of molecular electronics (Harada et al., 1992; Stuhr-Hansen et al., 2005)(Stuhr-Hansen et al., 2005).

Crystallographic Studies

The compound and its derivatives have also been used in crystallographic studies to understand their molecular structure and interactions. For example, the crystal structure of metobromuron, a phenylurea herbicide, has been studied, providing insights into its molecular interactions and stability (Kang et al., 2015).

Fluorescence and Mesomorphic Properties

Research has been conducted on the fluorescence properties of compounds derived from this compound. These properties are relevant for applications in fluorescence microscopy and materials science. Additionally, the synthesis and study of liquid crystalline polyacetylenes containing derivatives of this compound have provided insights into the tuning of molecular alignments in these materials (Singh & Kanvah, 2000; Kong & Tang, 1998)(Kong & Tang, 1998).

Safety and Hazards

The safety data sheet indicates that “1-(4-Bromophenyl)-2-methoxyethanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1-(4-bromophenyl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXDICRIOREOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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